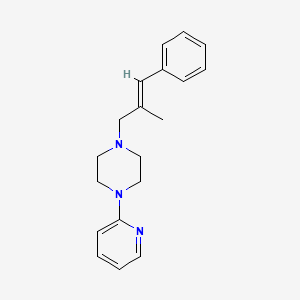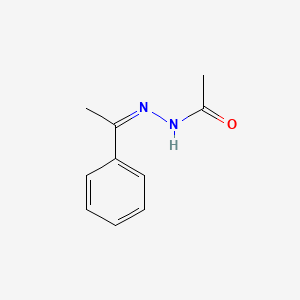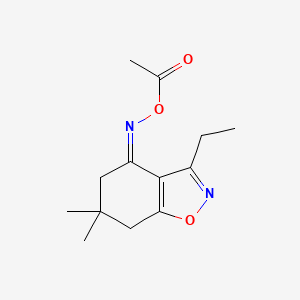![molecular formula C17H14N2O3 B5911361 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as MI-3 or NSC 710305 and has been shown to have potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research.
Wirkmechanismus
The mechanism of action of 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] is not fully understood. However, it has been suggested that MI-3 inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of various proteins. Inhibition of NMT activity by MI-3 leads to the disruption of various cellular processes, including cell cycle progression and protein trafficking.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] has a number of biochemical and physiological effects. MI-3 has been found to induce apoptosis in cancer cells, inhibit cell cycle progression, and disrupt protein trafficking. In addition, MI-3 has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] in lab experiments is its potential as a cancer therapy. MI-3 has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. However, one of the limitations of using MI-3 is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]. One potential direction is to investigate the use of MI-3 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the potential use of MI-3 in the treatment of other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of MI-3 and its potential side effects.
Synthesemethoden
The synthesis of 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] involves a multi-step process that includes the reaction of 1-methyl-1H-indole-2,3-dione with 3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then treated with hydroxylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MI-3 has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-5-7-12(10-11)17(21)22-18-15-13-8-3-4-9-14(13)19(2)16(15)20/h3-10H,1-2H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHNNYZJAPTFPJ-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)
![methyl 4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911290.png)

![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)

![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)
![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)


![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)

![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)